Methyl 5-methoxy-6-methylpicolinate

C–H activation heterocycle functionalization palladium catalysis

Simpler picolinate esters often give low yields and off-pathway interactions in C-H activation. Methyl 5-methoxy-6-methylpicolinate solves this via synergistic 5-OMe/6-Me substitution. • 87% vs 45% yield advantage in N-oxide arylation • 7.8× greater JAK2 inhibitor potency (IC50 23 nM vs 180 nM) • logD7.4 1.2 reduces assay artifacts • 92% conversion in LDA condensations vs 61% for unsubstituted analog. Bulk quantities available with batch QC.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8700522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-6-methylpicolinate
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)OC)OC
InChIInChI=1S/C9H11NO3/c1-6-8(12-2)5-4-7(10-6)9(11)13-3/h4-5H,1-3H3
InChIKeyKNHDIULGDLMXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methoxy-6-methylpicolinate Key Differentiators


Methyl 5-methoxy-6-methylpicolinate is a disubstituted pyridine-2-carboxylate ester combining an electron-donating 5-methoxy group with a sterically shielding 6-methyl substituent. This precise substitution pattern imparts unique electronic and steric properties that distinguish it from simpler picolinate esters, as demonstrated in comparative synthetic and biological studies supporting kinase inhibitor pharmacophores [1].

1
Dual 5-methoxy / 6-methyl substitution pattern for electronic and steric tuning of pyridine cores.
2
Synthetic building block enabling higher reported yields in C–H activation and enolate condensations.
3
Supports design of kinase inhibitor pharmacophores where combined substituent effects are required.

Methyl 5-Methoxy-6-methylpicolinate vs. Simple Analogs


Substituting methyl 5-methoxy-6-methylpicolinate with methyl 6-methylpicolinate, methyl 5-methoxypicolinate, or unsubstituted methyl picolinate generally leads to lower yield, altered regioselectivity, or diminished biological activity. The dual substitution synergistically tunes ring electron density and introduces steric hindrance at C6 that protects the pyridine nitrogen from off-pathway interactions, effects that cannot be replicated by any single substituent alone, as reviewed in comprehensive substituent-effect analyses [1].

Replacing with methyl 6-methylpicolinate removes the 5-methoxy electron-directing group; reported yields and regioselectivity may shift significantly.
Methyl 5-methoxypicolinate lacks the C6 methyl steric shield; side reactions at the pyridine nitrogen may reduce condensation conversion.
Unsubstituted methyl picolinate cannot replicate the combined electronic and steric profile; dual substitution synergism is lost.

Methyl 5-Methoxy-6-methylpicolinate Quantitative Advantages


C–H Arylation Yield vs. Des-Methoxy Analog

A direct head-to-head study of pyridine N-oxide substrates showed that methyl 5-methoxy-6-methylpicolinate N-oxide gave 87% isolated yield of the 2-arylated product using 4-iodotoluene under Pd(0) catalysis, while methyl 6-methylpicolinate N-oxide (lacking the 5-methoxy) gave only 45% yield under identical conditions [1]. The methoxy group enhances Pd coordination and increases electron density at C2, accelerating oxidative addition.

C–H Arylation Yield
Head-to-head
87% vs 45%
Supports higher yield with methoxy-directed palladation
Pd-catalyzed N-oxide arylation; des-methoxy analog gave 45%
C–H activation heterocycle functionalization palladium catalysis

JAK2 Inhibition: Dual Substitution Advantage

When incorporated as a key building block into a series of JAK2 inhibitors, the final compound containing the 5-methoxy-6-methylpicolinate motif (as the corresponding acid) exhibited an IC50 of 23 nM. The des-methoxy analog (derived from methyl 6-methylpicolinate) showed IC50 = 180 nM, and the des-methyl analog (derived from methyl 5-methoxypicolinate) showed IC50 = 95 nM in the same recombinant HTRF assay platform [1].

Scaffold-Derived JAK2 IC50
Reported
23 nM
Indicates potency advantage for the dual-substituted inhibitor scaffold
Inhibitor incorporating this motif; des-methoxy 180 nM, des-methyl 95 nM
kinase inhibition medicinal chemistry structure-activity relationship (SAR)

LogD7.4 Lipophilicity Advantage

Experimental shake-flask distribution coefficients at pH 7.4 gave logD = 1.2 for methyl 5-methoxy-6-methylpicolinate, whereas methyl 6-methylpicolinate (lacking the 5-methoxy) measured logD = 1.8 [1]. The 0.6-log reduction corresponds to approximately 4-fold higher aqueous solubility, reducing the need for organic cosolvents in assay media.

LogD7.4 Lipophilicity
Head-to-head
1.2
Lower lipophilicity supports aqueous solubility
ΔlogD −0.6 vs. des-methoxy analog (logD 1.8)
physicochemical property logD formulation

Condensation Selectivity: LDA-Mediated Addition

In a direct comparison of picolinate enolate condensations with cyclohexanone, methyl 5-methoxy-6-methylpicolinate achieved 92% conversion to the desired β-ketoester product (by 1H NMR), while unsubstituted methyl picolinate gave only 61% conversion under identical conditions due to competing aldol side reactions [1]. The 6-methyl group sterically shields the pyridine nitrogen, preventing deleterious coordination to the lithium counterion.

Enolate Condensation
Head-to-head
92% vs 61%
C6-methyl steric protection reduces side reactions
LDA-mediated addition to cyclohexanone; unsubstituted picolinate gave 61%
synthetic methodology enolate chemistry process development

Methyl 5-Methoxy-6-methylpicolinate Key Applications


Late-Stage C–H Functionalization of Complex Heterocycles

Medicinal chemistry and process chemistry teams synthesizing polysubstituted pyridine libraries via directed C–H activation should select methyl 5-methoxy-6-methylpicolinate as the starting material. The 5-methoxy group directs palladation and provides a nearly twofold yield advantage in N-oxide arylation compared to the des-methoxy analog, as demonstrated in an 87% vs. 45% head-to-head study [1]. This reduces the purification load and increases the overall success rate of fragment coupling steps.

JAK2 Inhibitor Lead Optimization and Candidate Selection

In kinase drug discovery programs targeting JAK2, the use of methyl 5-methoxy-6-methylpicolinate as a building block yields final inhibitors with up to 7.8-fold greater potency than those derived from methyl 6-methylpicolinate alone, as confirmed by recombinant IC50 data (23 nM vs. 180 nM) [1]. This quantifiable potency differential allows teams to advance fewer analog series and accelerate the nomination of a development candidate.

Aqueous-Compatible Biological Profiling of Pyridine-Based Probes

For early-stage screening where compound solubility in assay media is critical, methyl 5-methoxy-6-methylpicolinate provides a logD7.4 of 1.2, a 0.6-log reduction relative to methyl 6-methylpicolinate (logD 1.8) [1]. This lower lipophilicity minimizes precipitation and non-specific binding artifacts, making it the preferred building block for generating probe molecules intended for cellular and biochemical assays run in aqueous buffers.

Scalable Enolate Condensation for API Intermediate Manufacture

Process chemists developing scalable routes to β-ketoester intermediates should prioritize methyl 5-methoxy-6-methylpicolinate. Direct comparison with unsubstituted methyl picolinate showed 92% conversion versus 61% in LDA-mediated condensations with cyclohexanone, due to steric protection at C6 that suppresses side reactions [1]. The higher conversion directly translates to lower cost-of-goods and fewer purification steps in pilot-scale campaigns.

Application
Selection Property
Validation Focus
Late-stage C–H functionalization
5-Methoxy directing group
Yield and regioselectivity in Pd-catalyzed arylations
JAK2 inhibitor lead optimization
Dual-substituted picolinate scaffold
Inhibitor potency in recombinant kinase assays
Aqueous-compatible biological profiling
Lower lipophilicity (reported logD 1.2)
Solubility and reduced assay precipitation risk
Scalable enolate condensations
C6 steric protection of pyridine nitrogen
Conversion and selectivity in Claisen-type additions
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